

Chemical Profile & Characterization of Benzarone

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Compound Focus: Benzarone

CAS No.: 1477-19-6

Cat. No.: S520818

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For researchers, the fundamental chemical and safety data for **Benzarone** are summarized in the table below.

Table 1: Chemical and Safety Profile of Benzarone (CAS 1477-19-6)

Property	Description
CAS Number	1477-19-6 [1]
Molecular Formula	$C_{17}H_{14}O_3$ [1]
Molecular Weight	266.29 g/mol [1]
Melting Point	124.3 °C [1]
IUPAC Name	(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone [1]
Solubility	Slightly soluble in DMSO and Methanol [1]
pKa	7.68 ± 0.15 (Predicted) [1]
Safety (GHS)	Suspected of damaging fertility or the unborn child (H361) [1]

Detailed Synthesis Protocol

The following method, adapted from a manufacturing patent, outlines a multi-step synthesis for **benzarone** and its derivatives [2].

Synthesis Objective: To prepare 2-ethyl-3-(4'-hydroxybenzoyl)benzofuran (**Benzarone**).

Required Materials:

- **Precursors & Reagents:** Salicylic aldehyde, Potassium hydroxide (KOH) in absolute ethanol, Chloroacetone, Hydrazine hydrate, 2-methoxybenzoyl chloride, Tin tetrachloride (SnCl_4), Pyridine hydrochloride [2].
- **Equipment:** Round-bottom flasks, Reflux condenser, Heating mantle with oil bath, Separatory funnel, Vacuum filtration apparatus, Analytical equipment (TLC, NMR for characterization).

Step-by-Step Procedure:

Step 1: Synthesis of 2-Acetylbenzofuran

- Dissolve 1 mole of salicylic aldehyde in a solution of 1 mole of potassium hydroxide in absolute ethanol.
- Heat the mixture to boiling in a water bath until the potassium salt is fully dissolved.
- Gradually add 1 mole of chloroacetone to the solution.
- Attach a reflux condenser and boil the solution for 2 hours.
- Allow the mixture to cool. Potassium chloride will precipitate; remove it by filtration.
- Distill the filtrate to isolate 2-acetylbenzofuran. The expected boiling point is **135°C at 15 mm Hg** [2].

Step 2: Reduction to 2-Ethylbenzofuran

- Reduce the 2-acetylbenzofuran obtained in Step 1 using hydrazine hydrate in an alkaline medium via the Huang-Minlon procedure.
- Isolate 2-ethylbenzofuran. The expected boiling point is **211-212°C** [2].

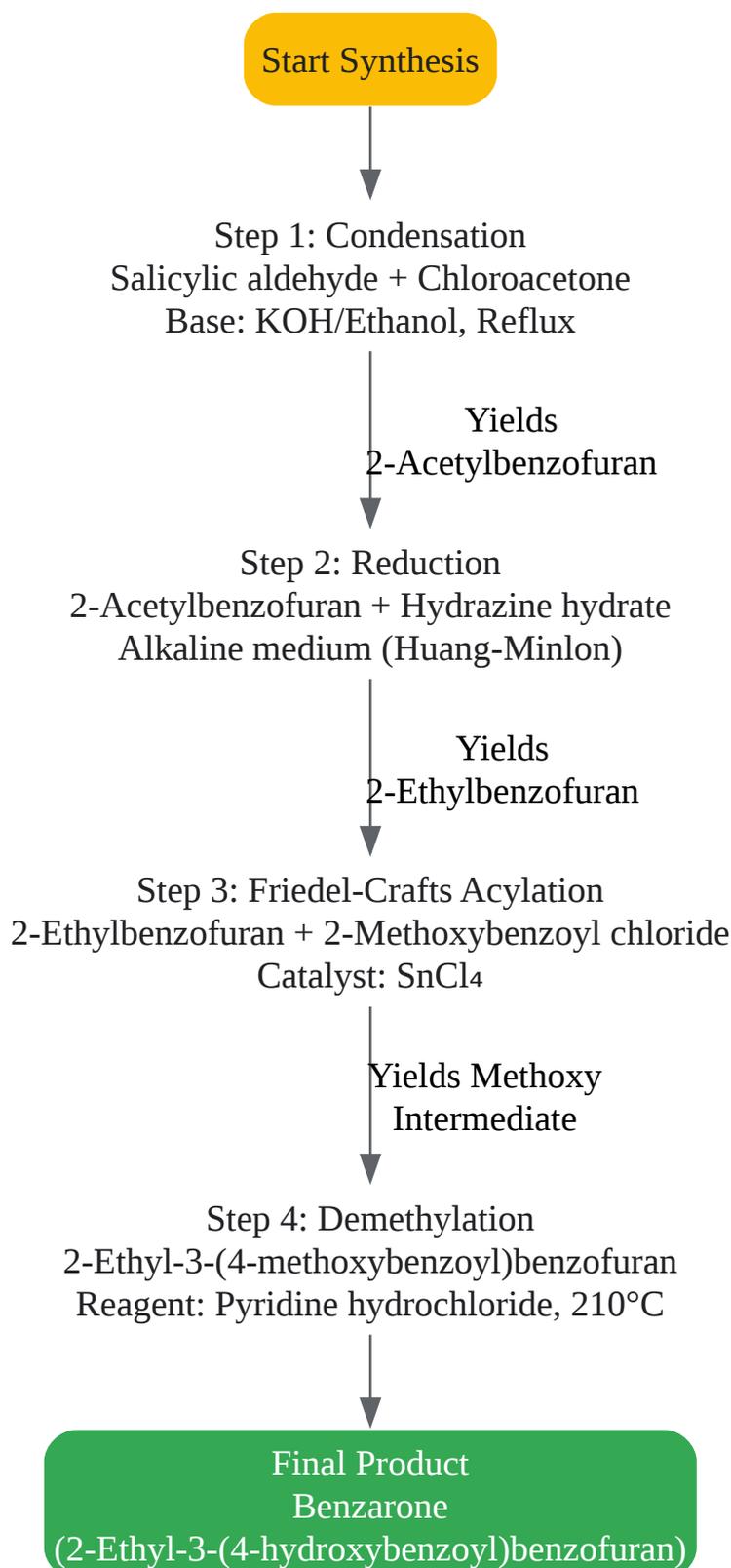
Step 3: Condensation to form 2-Ethyl-3-(4-methoxybenzoyl)benzofuran

- Condense 2-ethylbenzofuran with 2-methoxybenzoyl chloride in the presence of tin tetrachloride (a Lewis acid catalyst).
- Isolate the product, 2-ethyl-3-(4-methoxybenzoyl)benzofuran. The expected boiling point is **226°C at 15 mm Hg** [2].

Step 4: Demethylation to yield Benzarone

- Mix 1 part of the methoxy intermediate from Step 3 with 2 parts of pyridine hydrochloride.
- Heat the mixture in an oil bath at **210°C** under a nitrogen (N₂) atmosphere for 1 hour.
- Allow the reaction mixture to cool.
- Add 10 parts of 0.5 N hydrochloric acid to the cooled mixture.
- Extract the target compound by adding 20 parts of a 1% sodium hydroxide solution to the acidic mixture and separate the alkaline layer.
- Precipitate the final product by acidifying the alkaline layer with diluted hydrochloric acid.
- Collect the crude **benzarone** by filtration and purify it by recrystallization from acetic acid. The expected melting point is **124.3°C** [2].

This synthesis pathway is illustrated in the following workflow:



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Synthesis Workflow for **Benzarone**

Experimental Protocols for Key Biological Assays

The biological activity of **benzarone** and its derivatives is typically validated through specific assays. Key methodologies are detailed below.

Protocol 1: Evaluating Cytotoxicity Using Lactate Dehydrogenase (LDH) Release

This protocol measures cell membrane damage as an indicator of compound cytotoxicity [3].

- **Cell Preparation:** Isolate primary hepatocytes from mice. To enhance metabolic activity, pre-treat mice with dexamethasone (DEX) to induce cytochrome P450 (CYP) enzyme expression.
- **Dosing:** Expose the hepatocytes to the test compound (e.g., **Benzarone** or a derivative) at predefined concentrations (e.g., 1 μ M and 5 μ M). Include a vehicle control (e.g., 0.2% DMSO).
- **Incubation:** Incubate the cells for 16 hours.
- **Measurement:** After incubation, measure the activity of lactate dehydrogenase (LDH) released into the culture medium using a standard LDH assay kit.
- **Data Analysis:** Calculate the percentage of LDH release relative to positive controls (e.g., cells treated with Triton X-100 for 100% lysis) and vehicle controls. A significant increase in LDH release indicates cytotoxicity [3].

Protocol 2: Time-of-Addition Assay for Anti-HIV Mechanism Elucidation

This assay helps determine the stage in the viral life cycle at which an inhibitor acts [4].

- **Cell and Virus Culture:** Use TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene). Culture HIV-1 pseudoviruses.
- **Compound Addition:** Add the test compound (e.g., a 3-benzoylbenzofuran or pyrazole derivative) at different time points post-infection. For example, add the compound at time zero (co-treatment) or at various hours after viral entry.
- **Incubation and Luciferase Readout:** Allow a single cycle of infection to proceed (typically 48 hours). Lyse the cells and measure luciferase activity, which corresponds to the level of viral replication.
- **Data Interpretation:** Compare the reduction in luciferase activity across different time points. Inhibition when the compound is added early suggests an effect on viral entry or reverse transcription, while later inhibition may suggest effects on integration or protease function. This data can be corroborated with direct enzyme inhibition assays [4].

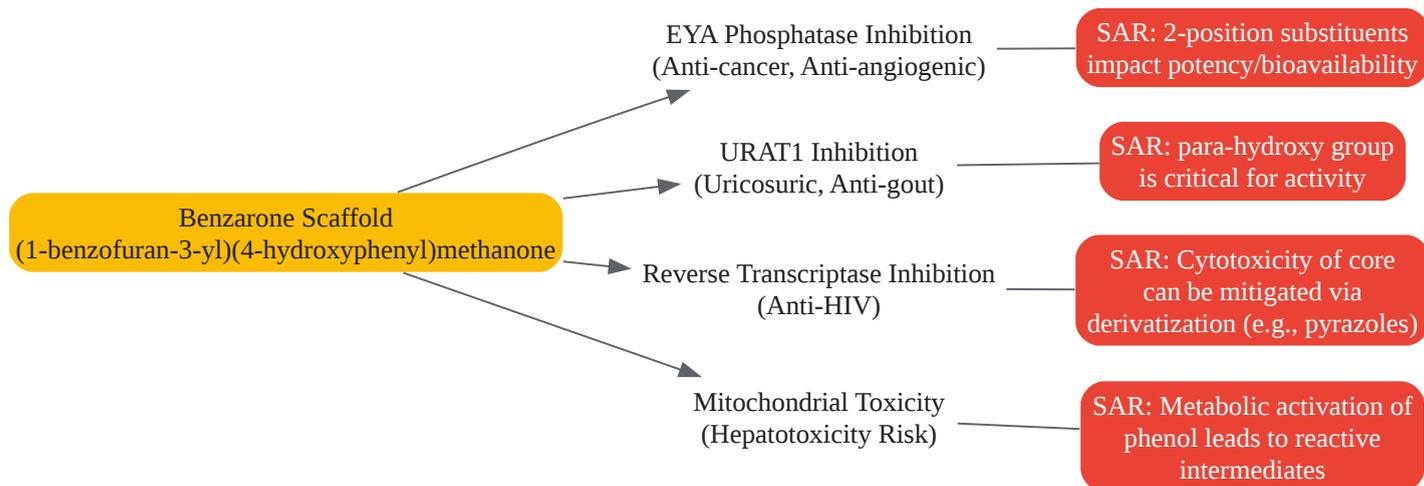
Research Applications & Structure-Activity Relationships

Benzarone is a versatile scaffold in drug discovery. The table below summarizes its primary research applications and the structural features that drive its activity.

Table 2: Research Applications and Structure-Activity Relationships of Benzarone

Application / Target	Key Findings / Biological Activity	Structure-Activity Relationship (SAR) Insights
EYA Tyrosine Phosphatase Inhibition [1] [5]	Inhibition of EYA3 ($IC_{50} = 17.5 \mu M$); anti-angiogenic effects; reduces proliferation & migration of HUVECs [1] [5].	The (1-benzofuran-3-yl)(4-hydroxyphenyl) methanone scaffold is critical. Longer substituents at the 2-position of benzofuran increase EYA3 binding but may reduce cellular bioavailability due to non-specific protein binding [5].
Uricosuric Activity (URAT1 Inhibition) [1]	Active metabolite of benzbromarone; inhibits human URAT1 ($IC_{50} = 2.8 \mu M$), reducing urate reabsorption in the kidneys [1].	The para-hydroxy group on the phenyl ring is essential for potent URAT1 inhibition. Moving this group to the meta-position can reduce metabolic activation-linked hepatotoxicity while retaining activity [6] [3].
Anti-HIV Activity [4]	Identified as a non-nucleotide reverse transcriptase inhibitor (NNRTI); specific 3-benzoylbenzofuran derivatives show activity in pseudovirus models (IC_{50} values in the low micromolar range) [4].	The 3-benzoylbenzofuran core itself is often highly cytotoxic. Derivatization, particularly into pyrazole analogs, significantly reduces cytotoxicity while maintaining or improving anti-HIV potency against reverse transcriptase and protease [4].
Mitochondrial Toxicity & Hepatotoxicity [3]	Uncouples oxidative phosphorylation in rat liver mitochondria; induces apoptosis/necrosis in hepatocytes [1] [3].	The combination of the benzofuran ring and the benzoyl group is associated with mitochondrial toxicity. Metabolic activation of the para-hydroxy phenol moiety to reactive quinone species is a hypothesized mechanism for hepatotoxicity [5] [3].

The relationship between the **benzarone** scaffold and its primary research applications can be visualized as follows:



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Benzarone Scaffold and its Research Applications with Key SAR

Notes for Research and Development

- **Metabolic Activation and Toxicity:** A key challenge with the **benzarone**/benzbromarone scaffold is hepatotoxicity, linked to CYP2C9-mediated metabolism forming reactive metabolites [5] [3]. Research into derivatives with the hydroxy group moved to the *meta*-position shows promise in reducing cytotoxicity while preserving URAT1 inhibition [6] [3].
- **Analytical and Regulatory Considerations:** For drug development, be aware of regulatory concerns for related compounds. The FDA emphasizes stringent testing for potential contaminants like benzene, especially when using hydrocarbon-derived ingredients in drug formulation [7].

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